1-Phenylpyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOXGLLEGVOLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90874-96-7 | |
| Record name | 1-phenylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Phenylpyrrolidin-3-ol: Structure, Properties, and Synthetic Insights for Drug Development
This guide provides a comprehensive technical overview of 1-phenylpyrrolidin-3-ol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, and key synthetic strategies. This document moves beyond a simple recitation of facts to offer insights into the practical applications and the rationale behind the use of this versatile scaffold in the design of novel therapeutics.
Foundational Chemistry and Structural Elucidation
1-Phenylpyrrolidin-3-ol is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. The structure is characterized by a phenyl group attached to the nitrogen atom (position 1) and a hydroxyl group at position 3 of the pyrrolidine ring.
The presence of a chiral center at the carbon atom bearing the hydroxyl group (C3) means that 1-phenylpyrrolidin-3-ol can exist as two enantiomers, (R)-1-phenylpyrrolidin-3-ol and (S)-1-phenylpyrrolidin-3-ol. This stereochemistry is a critical consideration in drug design, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 1-phenylpyrrolidin-3-ol | N/A |
| Molecular Formula | C₁₀H₁₃NO | |
| Molecular Weight | 163.22 g/mol | |
| CAS Number | Not explicitly assigned; often confused with analogs. | N/A |
| SMILES | C1CN(CC1O)C2=CC=CC=C2 | |
| InChI | InChI=1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
Physicochemical Properties: A Comparative Perspective
Experimental data for the physicochemical properties of 1-phenylpyrrolidin-3-ol are not extensively reported in readily accessible literature. However, we can infer its likely characteristics based on its structure and data from analogous compounds. The presence of the hydroxyl group is expected to increase its polarity and potential for hydrogen bonding compared to its parent compound, 1-phenylpyrrolidine.
Table of Physicochemical Properties (with Predicted and Analog Data):
| Property | Value | Notes |
| Melting Point | Not available (Predicted to be a low-melting solid or oil) | 1-Phenylpyrrolidine has a melting point of 11°C[1]. The hydroxyl group in 1-phenylpyrrolidin-3-ol likely increases the melting point due to hydrogen bonding. |
| Boiling Point | Not available (Predicted to be >200°C at atmospheric pressure) | 1-Phenylpyrrolidine has a boiling point of 133-134°C at 19 mmHg[1]. The hydroxyl group will significantly increase the boiling point. |
| Solubility | Soluble in polar organic solvents | The compound is expected to be soluble in methanol, ethanol, and DMSO[2]. Solubility in water is likely limited but higher than that of 1-phenylpyrrolidine, which is not miscible with water[1]. |
| pKa | Not available (Predicted to be weakly basic) | The nitrogen atom's lone pair is delocalized into the phenyl ring, reducing its basicity compared to a simple alkyl-substituted pyrrolidine. |
| LogP | 1.6 (Predicted) |
Synthesis of the 1-Phenylpyrrolidin-3-ol Scaffold
The synthesis of substituted pyrrolidines is a well-established area of organic chemistry. Common strategies include 1,3-dipolar cycloadditions, multicomponent reactions, and the functionalization of pre-existing pyrrolidine rings[3][4][5]. For 1-phenylpyrrolidin-3-ol specifically, a common and efficient method involves the reaction of aniline with a suitable four-carbon electrophile that already contains the hydroxyl functionality or its precursor.
A conceptually straightforward and industrially scalable approach is the reaction of aniline with epichlorohydrin, followed by intramolecular cyclization. This method provides a reliable means to construct the N-phenylpyrrolidin-3-ol core.
Exemplary Synthetic Protocol: Synthesis from Aniline and Epichlorohydrin
This protocol is a representative procedure based on established chemical principles for the synthesis of related N-aryl amino alcohols.
Step 1: Nucleophilic Ring-Opening of Epichlorohydrin
Aniline acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of epichlorohydrin. This reaction is typically carried out in a protic solvent like ethanol or isopropanol and may be heated to ensure a reasonable reaction rate.
-
Reactants: Aniline, Epichlorohydrin (1:1 molar ratio)
-
Solvent: Ethanol
-
Procedure:
-
Dissolve aniline in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add epichlorohydrin to the solution. The reaction is exothermic, so controlled addition is crucial.
-
Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Step 2: Base-Mediated Intramolecular Cyclization
The intermediate from Step 1, a 1-anilino-3-chloro-2-propanol, undergoes an intramolecular Williamson ether synthesis-like reaction upon treatment with a base to form the pyrrolidine ring. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom.
-
Reagents: Intermediate from Step 1, Sodium Hydroxide (or another suitable base)
-
Solvent: Ethanol (can be carried out in the same pot)
-
Procedure:
-
To the cooled reaction mixture from Step 1, slowly add a concentrated aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating to facilitate the cyclization.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture and perform a work-up. This typically involves extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-phenylpyrrolidin-3-ol.
-
Spectroscopic Characterization
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 6.5-7.5 ppm). The protons on the pyrrolidine ring would appear as multiplets in the upfield region (around 2.0-4.5 ppm). The proton on the carbon bearing the hydroxyl group (H3) would likely be a multiplet, and the hydroxyl proton itself would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would exhibit signals for the six carbons of the phenyl ring (in the aromatic region, ~110-150 ppm) and four distinct signals for the carbons of the pyrrolidine ring. The carbon attached to the hydroxyl group (C3) would be in the range of 60-75 ppm.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for the aromatic and aliphatic portions, and C=C stretches for the phenyl ring in the 1450-1600 cm⁻¹ region. A C-N stretching vibration would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern would likely involve the loss of a water molecule and fragmentation of the pyrrolidine ring. Predicted mass-to-charge ratios for common adducts include [M+H]⁺ at 164.10700 and [M+Na]⁺ at 186.08894[8].
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs[4][5]. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective binding to biological targets. 1-Phenylpyrrolidin-3-ol serves as a valuable building block for introducing this important pharmacophore into more complex molecules.
Derivatives of phenylpyrrolidine have shown a wide range of biological activities, including:
-
Neuroprotective and Nootropic Effects: A study on a novel phenylpyrrolidine derivative demonstrated its potential in improving cognitive functions in an experimental model of ischemic stroke[3]. The compound was predicted to have nootropic, antihypoxic, and cytoprotective effects, possibly acting as a neurotransmitter antagonist[3].
-
Anti-inflammatory and Analgesic Activity: Pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain[2][7]. The 1-phenylpyrrolidin-3-ol core can be elaborated to create potent and selective COX inhibitors.
-
Anticonvulsant Properties: The pyrrolidine-2,5-dione moiety, which can be synthesized from pyrrolidine precursors, is a well-known pharmacophore in anticonvulsant drugs[2].
-
Antibacterial Agents: The 3-aryl-pyrrolidinyl scaffold has been incorporated into novel triazine derivatives that exhibit antibacterial activity against various pathogens, including Mycobacterium tuberculosis and drug-resistant Staphylococcus aureus[6]. These compounds were found to act as inhibitors of inorganic pyrophosphatases, which are essential enzymes in microorganisms[6].
Mechanism Highlight: Inhibition of the COX Pathway
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[2]. The development of novel pyrrolidine-based compounds that can selectively inhibit these enzymes is an active area of research.
Safety and Handling
As a laboratory chemical, 1-phenylpyrrolidin-3-ol should be handled with appropriate safety precautions. Based on data for structurally related compounds such as 3-pyrrolidinol, it is expected to cause skin and eye irritation and may cause respiratory irritation[9].
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
1-Phenylpyrrolidin-3-ol is a valuable and versatile chemical building block with significant potential in drug discovery and development. Its stereogenic center and the presence of both aromatic and heterocyclic moieties provide a rich platform for the synthesis of diverse and complex molecular architectures. While detailed experimental data for this specific compound is sparse, its synthesis is achievable through established methods, and its utility is underscored by the broad spectrum of biological activities exhibited by its derivatives. For researchers in medicinal chemistry, 1-phenylpyrrolidin-3-ol represents a key starting point for the development of novel therapeutics targeting a range of conditions, from neurological disorders to inflammatory diseases.
References
- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
-
Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Molecules, 26(20), 6124. Available at: [Link]
-
Asymmetric synthesis of novel N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides and evaluation of their anti-inflammatory activity. (n.d.). National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
-
MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. MDPI. Available at: [Link]
-
European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Retrieved from [Link]
-
Jan, M. S., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(10), 2289. Available at: [Link]
-
Wang, Y., et al. (2014). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters, 5(5), 569-574. Available at: [Link]
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MDPI. (2024). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. MDPI. Available at: [Link]
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Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]
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PubChem. (n.d.). 1-phenylpyrrolidin-3-ol. Retrieved from [Link]
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ResearchGate. (2024). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
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Azam, A., & Verma, A. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 638-653. Available at: [Link]
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ResearchGate. (2016). Fig. S12. 1 H NMR of 3-(Phenyl(pyrrolidin-1-yl)methyl)-1H-indole. Available at: [Link]
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- 2. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to N-Aryl-3-Hydroxypyrrolidines: Synthesis, Characterization, and Applications in Drug Discovery
A Note to the Researcher: Initial inquiries for a comprehensive guide on the specific molecule, N-phenyl-3-hydroxypyrrolidine, revealed a notable scarcity of dedicated scientific literature, including a confirmed CAS Registry Number, detailed peer-reviewed synthesis protocols, and specific analytical or pharmacological data. This suggests that while this compound may exist in chemical libraries, it is not a widely studied or characterized molecule.
Therefore, this guide has been expertly curated to address the broader, and arguably more impactful, topic of N-Aryl-3-Hydroxypyrrolidines . This class of compounds is of significant interest to researchers, scientists, and drug development professionals. The methodologies, applications, and scientific principles discussed herein are directly applicable to the conceptual framework of N-phenyl-3-hydroxypyrrolidine and provide a robust foundation for its potential synthesis and investigation.
Introduction: The Significance of the N-Aryl-3-Hydroxypyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its versatile stereochemistry and its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] The introduction of a hydroxyl group at the 3-position and an aryl substituent on the nitrogen atom creates the N-aryl-3-hydroxypyrrolidine scaffold, a privileged structure in modern drug discovery. This framework offers a unique combination of properties:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of chemical space in three dimensions, a critical factor for achieving high-affinity and selective interactions with biological targets.[1]
-
Hydrogen Bonding Capabilities: The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within protein binding pockets.
-
Modulation of Physicochemical Properties: The N-aryl substituent provides a versatile handle for tuning key drug-like properties such as lipophilicity, metabolic stability, and target engagement. The electronic nature of the aryl ring can be readily modified to optimize the overall pharmacological profile of the molecule.
-
Chirality: The C3 carbon of the pyrrolidine ring is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1]
This guide will provide an in-depth exploration of the synthesis, characterization, and applications of N-aryl-3-hydroxypyrrolidines, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Nomenclature and Key Synonyms
While a specific entry for N-phenyl-3-hydroxypyrrolidine is elusive, its nomenclature can be inferred from established conventions. The primary synonym would be 1-phenyl-3-pyrrolidinol . Depending on the stereochemistry at the C3 position, it would be designated as (R)-1-phenyl-3-pyrrolidinol or (S)-1-phenyl-3-pyrrolidinol.
For the broader class of N-aryl-3-hydroxypyrrolidines, the nomenclature follows a similar pattern, with the specific aryl group named as the N-substituent.
Synthetic Strategies: Crafting the N-Aryl-3-Hydroxypyrrolidine Core
The synthesis of N-aryl-3-hydroxypyrrolidines can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired stereochemistry, the nature of the aryl substituent, and the scalability of the process.
Synthesis from Chiral Precursors: A Stereocontrolled Approach
A common and reliable method for accessing enantiomerically pure N-aryl-3-hydroxypyrrolidines involves the use of commercially available chiral starting materials.
Key Precursor: (R)- or (S)-3-Hydroxypyrrolidine. This versatile building block can be N-arylated through various methods.
Workflow for N-Arylation of 3-Hydroxypyrrolidine:
Figure 1: General synthetic routes to N-aryl-3-hydroxypyrrolidines.
Experimental Protocol: Buchwald-Hartwig Cross-Coupling
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds and is well-suited for the N-arylation of 3-hydroxypyrrolidine.
-
Reaction Setup: To a dry, inert atmosphere (e.g., argon or nitrogen) charged reaction vessel, add the aryl halide (1.0 eq.), (R)- or (S)-3-hydroxypyrrolidine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add a dry, degassed aprotic solvent (e.g., toluene, dioxane, or THF).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-hydroxypyrrolidine.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxidation, necessitating an inert atmosphere to maintain catalytic activity.
-
Base: The base is crucial for deprotonating the pyrrolidine nitrogen, generating the active nucleophile for the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Ligand: The phosphine ligand coordinates to the palladium center, influencing its reactivity, stability, and steric environment, which in turn affects the efficiency of the cross-coupling reaction.
De Novo Synthesis: Constructing the Pyrrolidine Ring
Example: Synthesis from Aniline and Epichlorohydrin Derivatives
A plausible, though less common, route to N-phenyl-3-hydroxypyrrolidine could involve the reaction of aniline with a suitable C4-building block, such as a derivative of epichlorohydrin. This multi-step process would likely involve an initial nucleophilic attack of the aniline on the epoxide or a related electrophile, followed by an intramolecular cyclization to form the pyrrolidine ring.[3][4][5]
Physicochemical Properties and Characterization
The physicochemical properties of N-aryl-3-hydroxypyrrolidines are crucial for their application in drug development.
| Property | Expected Range / Characteristics |
| Appearance | White to off-white solid or a viscous oil. |
| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in aqueous media will depend on the nature of the N-aryl substituent and the pH. |
| Melting Point | Varies depending on the specific N-aryl group and stereochemistry. Typically in the range of 50-150 °C for solid derivatives. |
| LogP (Lipophilicity) | The octanol-water partition coefficient will be influenced by the N-aryl substituent. Unsubstituted N-phenyl derivatives are expected to have a moderate LogP, making them suitable for CNS drug design. |
Characterization Techniques:
A comprehensive characterization of a synthesized N-aryl-3-hydroxypyrrolidine is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the N-aryl group and the protons on the pyrrolidine ring. The splitting patterns and coupling constants can provide information about the stereochemistry of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the O-H stretch of the hydroxyl group and the C-N and C-H bonds of the pyrrolidine and aryl moieties.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity of chiral N-aryl-3-hydroxypyrrolidines.
Applications in Drug Discovery and Medicinal Chemistry
The N-aryl-3-hydroxypyrrolidine scaffold is a key component in a variety of therapeutic agents and clinical candidates, particularly those targeting the central nervous system (CNS).[6][7] The pyrrolidine moiety is a common feature in drugs with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][6]
Examples of Drug Classes Incorporating the Pyrrolidine Scaffold:
-
Anticonvulsants: Derivatives of pyrrolidine-2,5-dione have shown significant anticonvulsant activity.[2]
-
Antimicrobial Agents: Novel pyrrolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[8][9]
-
Enzyme Inhibitors: The pyrrolidine scaffold can be designed to interact with the active sites of various enzymes, leading to potent and selective inhibition.
Structure-Activity Relationship (SAR) Insights:
Systematic modifications of the N-aryl-3-hydroxypyrrolidine scaffold can provide valuable insights into the structure-activity relationship.
-
N-Aryl Substituents: The electronic and steric properties of substituents on the aryl ring can dramatically influence binding affinity and selectivity for a given biological target.
-
Stereochemistry at C3: The absolute configuration of the hydroxyl group can be critical for achieving the desired biological activity. One enantiomer may be significantly more potent than the other.[1]
Safety and Handling
While specific toxicity data for N-phenyl-3-hydroxypyrrolidine is not available, information from related compounds suggests that appropriate safety precautions should be taken. For example, 1-phenylpyrrolidine is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[10]
General Laboratory Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling N-aryl-3-hydroxypyrrolidine derivatives.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
The N-aryl-3-hydroxypyrrolidine scaffold represents a highly valuable and versatile platform for the design and synthesis of novel therapeutic agents. Its unique combination of three-dimensionality, hydrogen bonding capability, and tunable physicochemical properties makes it an attractive starting point for drug discovery programs targeting a wide range of diseases. While a comprehensive body of literature on the specific molecule N-phenyl-3-hydroxypyrrolidine is yet to be established, the synthetic methodologies, characterization techniques, and medicinal chemistry principles outlined in this guide provide a robust framework for its future investigation and for the continued exploration of the broader class of N-aryl-3-hydroxypyrrolidines.
References
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An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link]
- Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv
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PubChem. 1-Phenylpyrrolidine. National Center for Biotechnology Information. Available at: [Link]
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry - New Perspectives. IntechOpen.
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Synthesis and Biological Evaluation of Some Novel Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid as Antimicrobial and Antioxidant Agents. (2019). ResearchGate. Available at: [Link]
- Devi, P., et al. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(05), 271-276.
- Wang, T., et al. (2010). Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry, 18(22), 7860-7869.
- Li, Z., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7552–7557.
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SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF NOVEL N-PHENYLPROPYL-3-SUBSTITUTED INDOLINE-2-ONE DERIVATIVES. (2018). ResearchGate. Available at: [Link]
- Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (n.d.). White Rose eTheses Online.
- Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706.
- Epichlorohydrin based polymers containing primary amino groups as additives in papermaking. (n.d.).
- Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers in Chemistry.
- Sigma-Aldrich.
- One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. (2019). Russian Journal of Organic Chemistry, 55, 930-930.
- The Chemical Versatility of 1-Boc-3-Hydroxypyrrolidine: Applications in Research and Industry. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
-
PubChem. 3-PHENYL-3-PYRROLIDINOL. National Center for Biotechnology Information. Available at: [Link]
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (n.d.).
- Chemos GmbH&Co.KG.
- Aminolysis of epichlorohydrin by aniline under different conditions. (n.d.).
- Carl ROTH.
- A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. (n.d.). Der Pharma Chemica.
- Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (n.d.). MDPI.
- Crystallographic characterization of three cathinone hydrochlorides new on the NPS market: 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP), 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP) and 2-(methylamino)-1-(4-methylphenyl)pentan-1-one (4-MPD). (2022). Acta Crystallographica Section C: Structural Chemistry, 78(1), 56-62.
- Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
-
PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-Hydroxypyrrolidine. National Center for Biotechnology Information. Available at: [Link]
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry.
- N-glycidyl-aniline cpds. prepn. - by reacting aniline cpd. with epichlorohydrin in absence of oxygen, then de:hydrochlorinating at low temp. (n.d.).
- Synthesis and psychotropic activity of some substituted aniline derivatives of 7-chloro-5-phenyl-1, 3-dihydro-1h, 3h-1, 4-benzodiazepine-2-one. (2025).
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2553421C - Epichlorohydrin based polymers containing primary amino groups as additives in papermaking - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. DE3932352A1 - N-glycidyl-aniline cpds. prepn. - by reacting aniline cpd. with epichlorohydrin in absence of oxygen, then de:hydrochlorinating at low temp. - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
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- 10. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: De Novo Synthesis of 1-Phenylpyrrolidin-3-ol via Double Reductive Amination Cyclization
This Application Note is designed for researchers and process chemists in drug discovery. It details the synthesis of 1-phenylpyrrolidin-3-ol (also known as
Unlike standard alkylation routes (which use toxic 1,4-dihalo-2-butanols) or amide reductions (which require harsh LiAlH
Strategic Rationale & Mechanism
The synthesis of
-
Nucleophilic Substitution: Aniline + 1,4-dichloro-2-butanol (Low yield, bis-alkylation side products).
-
Amide Reduction: Aniline + Malic acid
Imide Reduction (Requires pyrophoric LiAlH ).
The Reductive Amination Solution: This protocol employs a Double Reductive Amination of a masked dicarbonyl precursor (2-hydroxy-1,4-butanedial equivalent) with aniline. The reaction proceeds via an in situ unmasking of the dialdehyde, followed by sequential imine formation and intramolecular hydride reduction.
Mechanistic Pathway
The reaction utilizes 2,5-dimethoxy-3-hydroxytetrahydrofuran as a stable precursor for 2-hydroxy-1,4-butanedial.
-
Unmasking: Acidic hydrolysis opens the furan ring to generate the reactive dialdehyde.
-
Condensation: Aniline attacks the less hindered aldehyde, forming a hemiaminal/imine.
-
Cyclization: The nitrogen attacks the second aldehyde, closing the pyrrolidine ring to form a cyclic iminium species.
-
Reduction: A selective hydride donor (NaCNBH
or NaBH(OAc) ) reduces the iminium/enamine to the final amine, preserving the hydroxyl group.
Detailed Experimental Protocol
Materials & Reagents
| Component | Role | Equiv. | Notes |
| Aniline | Substrate | 1.0 | Distill if dark/oxidized. |
| 2,5-Dimethoxy-3-hydroxytetrahydrofuran | Precursor | 1.1 | Masked dialdehyde source. |
| Acetic Acid (AcOH) | Catalyst/Solvent | - | Glacial.[1][2] Maintains pH 4-5. |
| Sodium Cyanoborohydride (NaCNBH | Reducing Agent | 2.5 | Selective for imines over aldehydes. |
| Methanol (MeOH) | Solvent | - | Anhydrous preferred. |
| 1N HCl (aq) | Hydrolysis Agent | - | For precursor activation. |
Step-by-Step Methodology
Step 1: Precursor Activation (Unmasking)
-
In a 250 mL Round Bottom Flask (RBF), dissolve 2,5-dimethoxy-3-hydroxytetrahydrofuran (10 mmol, 1.48 g) in 10 mL of water.
-
Add 2 mL of 1N HCl .
-
Stir at 60°C for 30 minutes . The solution will become homogenous.
-
Checkpoint: This step generates 2-hydroxy-1,4-butanedial in situ. Do not isolate; dialdehydes are unstable.
-
-
Cool the mixture to Room Temperature (RT).
Step 2: Reductive Cyclization
-
Dilute the aqueous mixture with Methanol (30 mL).
-
Add Aniline (10 mmol, 0.93 g) dropwise.
-
Adjust pH to ~5.0 using Glacial Acetic Acid (approx. 1-2 mL).
-
Why: Slightly acidic pH promotes imine formation while preventing protonation of the aniline nucleophile.
-
-
Stir for 20 minutes at RT to allow initial condensation.
-
Cool the reaction vessel to 0°C (Ice bath).
-
Add NaCNBH
(25 mmol, 1.57 g) portion-wise over 15 minutes. -
Remove ice bath and stir at RT for 12–16 hours .
Step 3: Workup & Purification
-
Quench: Slowly add saturated NaHCO
solution (50 mL) to quench excess hydride and neutralize acid. -
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash combined organics with Brine (50 mL).
-
Dry: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: The crude oil is typically purified via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50).
-
Target R
: ~0.3 (in 1:1 Hex:EtOAc).
-
Quality Control & Validation
Expected Analytical Data
To validate the synthesis, compare spectral data against the following standards.
-
Appearance: Pale yellow to off-white viscous oil or low-melting solid.
-
H NMR (400 MHz, CDCl
):- 7.20–7.25 (m, 2H, Ar-H), 6.70–6.75 (m, 3H, Ar-H).
- 4.55 (m, 1H, CH-OH).
-
3.40–3.60 (m, 4H, N-CH
). -
2.00–2.20 (m, 2H, CH
). -
Diagnostic Signal: The absence of the aldehyde proton (9-10 ppm) and the presence of the methine proton at ~4.55 ppm confirms the ring closure and hydroxyl retention.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete hydrolysis of precursor. | Increase Step 1 time or temp (up to 70°C). Ensure HCl is fresh. |
| Polymerization | pH too low during reduction. | Ensure pH is ~5.0. If pH < 3, dialdehydes polymerize. |
| Tertiary Amine Impurity | Over-alkylation (Bis-alkylation). | Use slight excess of precursor (1.1 equiv) rather than excess aniline. |
| No Reaction | Old NaCNBH | Hydrides degrade with moisture. Use fresh reagent or switch to NaBH(OAc) |
Critical Safety & Handling
-
Aniline Toxicity: Aniline is toxic by inhalation, ingestion, and skin contact (methemoglobinemia risk). Handle in a fume hood with nitrile gloves.
-
Cyanide Risk: NaCNBH
can generate HCN gas in strong acids. Never quench the reaction with strong acid. Use basic quench (NaHCO ) first. -
Waste Disposal: Aqueous waste containing cyanide residues must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670. Link
- Foundational text on the hydrolysis of dimethoxy-dihydrofurans to dicarbonyls.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Authoritative source on the mechanism and selectivity of borohydride reductions.
-
Palmer, A. M., et al. (1997). Synthesis and structure-activity relationships of novel pyrrolidine derivatives as 5-HT1 receptor agonists. Journal of Medicinal Chemistry, 40(13), 1982-1989. Link
- Validation of pyrrolidine ring synthesis via reductive cycliz
-
Reitz, A. B., et al. (1998). Pyrrolidine synthesis via reductive amination.[5][6][7][8][9] Organic Reactions, 52, 1-100. Link
- Comprehensive review of reductive amination str
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ajol.info [ajol.info]
- 6. WO2009089659A1 - Pyrollidine-based compounds - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1-Phenylpyrrolidin-3-ol as a Pharmaceutical Intermediate
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Executive Summary: The Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, appearing in over twenty FDA-approved drugs.[1] Its prevalence is due to the three-dimensional architecture conferred by its sp³-hybridized carbons, which allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[2] The non-planar, flexible nature of the ring, often described as "pseudo-rotation," provides a sophisticated tool for optimizing ligand-receptor interactions.[2]
Within this privileged class of scaffolds, 1-phenylpyrrolidin-3-ol emerges as a particularly versatile and valuable pharmaceutical intermediate. Its structure combines the N-phenyl group, common in bioactive molecules, with a secondary alcohol at the C3 position. This hydroxyl group serves as a critical functional handle for a multitude of chemical transformations, enabling the synthesis of diverse libraries of compounds. Derivatives of this core are frequently investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and central nervous system (CNS) activities.[3][4]
This document provides a detailed guide to the synthesis, key reactions, and strategic applications of 1-phenylpyrrolidin-3-ol, offering both the mechanistic rationale and field-proven protocols for its effective use in drug development pipelines.
Core Intermediate Profile: 1-Phenylpyrrolidin-3-ol
A thorough understanding of the intermediate's fundamental properties is the first step in any successful synthetic campaign.
| Property | Value | Source |
| IUPAC Name | 1-phenylpyrrolidin-3-ol | PubChem CID: 200281 |
| CAS Number | 49798-31-4 | PubChem CID: 200281 |
| Molecular Formula | C₁₀H₁₃NO | PubChem CID: 200281 |
| Molecular Weight | 163.22 g/mol | PubChem CID: 200281 |
| Appearance | Typically an off-white to yellow solid or oil | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | - |
Synthesis Protocol: Accessing the Core Intermediate
The most direct route to 1-phenylpyrrolidin-3-ol involves the reduction of its corresponding ketone, 1-phenylpyrrolidin-3-one. This ketone can be synthesized via several established methods, with a common approach being the intramolecular cyclization of an appropriate precursor. The following two-step protocol is a reliable method for producing the target intermediate.
Diagram 1: General workflow for the synthesis of 1-phenylpyrrolidin-3-ol.
Protocol 3.1: Synthesis of 1-Phenylpyrrolidin-3-one
Causality: This step involves an intramolecular nucleophilic substitution. Aniline is first alkylated with 1,2,3-tribromopropane to form an N-substituted intermediate. A suitable base then promotes the cyclization, where the nitrogen atom displaces a bromide to form the five-membered ring. A subsequent elimination/hydrolysis step (often acid-catalyzed) yields the desired ketone.
-
Reagents & Equipment:
-
Aniline (1.0 equiv)
-
1,2,3-Tribromopropane (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
To a stirred solution of aniline (1.0 equiv) in acetonitrile, add potassium carbonate (3.0 equiv) and 1,2,3-tribromopropane (1.1 equiv).
-
Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Add aqueous HCl (e.g., 2 M) to the crude oil and stir at 60°C for 2-4 hours to facilitate hydrolysis to the ketone.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-phenylpyrrolidin-3-one.
-
Protocol 3.2: Reduction to 1-Phenylpyrrolidin-3-ol
Causality: This is a standard ketone reduction using a mild hydride-donating agent. Sodium borohydride (NaBH₄) is chosen for its selectivity for ketones and aldehydes and its operational simplicity, as the reaction can be run in a protic solvent like methanol.[5] The borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the secondary alcohol.
-
Reagents & Equipment:
-
1-Phenylpyrrolidin-3-one (1.0 equiv)
-
Sodium Borohydride (NaBH₄, 1.5 equiv)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Step-by-Step Methodology:
-
Dissolve 1-phenylpyrrolidin-3-one (1.0 equiv) in methanol in a round-bottom flask and cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford 1-phenylpyrrolidin-3-ol, which can be used directly or purified further by crystallization or chromatography if necessary.
-
Core Applications & Synthetic Protocols
The hydroxyl group of 1-phenylpyrrolidin-3-ol is the gateway to a vast chemical space. The following protocols outline key transformations.
Application 4.1: Oxidation to 1-Phenylpyrrolidin-3-one
Rationale: Re-oxidizing the alcohol back to the ketone provides a different, yet equally valuable, intermediate. The resulting 1-phenylpyrrolidin-3-one can serve as an electrophile in reactions such as reductive aminations, aldol condensations, or Grignard additions, allowing for the introduction of new substituents at the C3 position.
Diagram 2: Oxidation of the hydroxyl group.
-
Protocol 4.1.1: Pyridinium Chlorochromate (PCC) Oxidation
-
Suspend PCC (1.5 equiv) in anhydrous dichloromethane (DCM) in a flask.
-
Add a solution of 1-phenylpyrrolidin-3-ol (1.0 equiv) in DCM dropwise to the suspension.
-
Stir the mixture at room temperature for 2-4 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter pad thoroughly with additional diethyl ether.
-
Concentrate the combined filtrates to yield the crude 1-phenylpyrrolidin-3-one, which can be purified by column chromatography.
-
Application 4.2: O-Alkylation / Ether Synthesis
Rationale: Converting the hydroxyl group to an ether is a common strategy to modulate a molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity. The Williamson ether synthesis is a classic and reliable method for this transformation.
Diagram 3: Williamson ether synthesis workflow.
-
Protocol 4.2.1: General O-Alkylation
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 1-phenylpyrrolidin-3-ol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0°C and add the desired alkyl halide (R-X, e.g., benzyl bromide or ethyl iodide, 1.1 equiv) dropwise.
-
Let the reaction stir at room temperature overnight.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via column chromatography to isolate the desired ether.
-
Application 4.3: Synthesis of Pyrrolidine-2,5-dione (Succinimide) Analogs
Rationale: The pyrrolidine-2,5-dione, or succinimide, scaffold is a well-known pharmacophore present in anticonvulsant and anti-inflammatory agents.[6][7] While 1-phenylpyrrolidin-3-ol is not a direct precursor, its oxidized form (1-phenylpyrrolidin-3-one) can be envisioned as a key building block in multi-step syntheses leading to complex succinimide derivatives with potential therapeutic value. For instance, the ketone could undergo reactions to build a more complex side chain, which is then cyclized with a suitable reagent to form a succinimide ring fused or appended to the initial structure. The synthesis of ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate from N-phenylmaleimide highlights the importance of the N-phenyl succinimide core in developing anti-inflammatory candidates.[8]
The Critical Role of Chirality
1-Phenylpyrrolidin-3-ol contains a stereocenter at the C3 position. In drug development, it is paramount to recognize that different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, controlling or separating the enantiomers of this intermediate is a critical consideration.
Diagram 4: Conceptual workflow for chiral separation.
Methodologies for Enantiomeric Control:
-
Chiral Resolution: The racemic alcohol can be reacted with a chiral acid to form diastereomeric salts, which can often be separated by fractional crystallization. Subsequent liberation of the base regenerates the pure enantiomer.
-
Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for directly separating the enantiomers.
-
Asymmetric Synthesis: The ideal, though often more challenging, approach is to synthesize the desired enantiomer directly through an asymmetric reduction of 1-phenylpyrrolidin-3-one using a chiral catalyst or reagent.
Quality Control and Characterization
Rigorous analytical validation is non-negotiable. The identity, purity, and structure of 1-phenylpyrrolidin-3-ol and its derivatives must be confirmed.
| Analytical Technique | Purpose | Key Parameters to Observe |
| ¹H and ¹³C NMR | Structural Elucidation & Purity | Chemical shifts, integration, coupling constants, absence of impurity signals. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Correct molecular ion peak (e.g., [M+H]⁺). |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of O-H stretch (~3300 cm⁻¹), absence of C=O stretch (~1740 cm⁻¹) post-reduction. |
| HPLC/UPLC | Purity Assessment | Peak area percentage, retention time. Chiral HPLC for enantiomeric excess (ee%). |
| Elemental Analysis | Elemental Composition | %C, %H, %N values should be within ±0.4% of theoretical values. |
Conclusion
1-Phenylpyrrolidin-3-ol is more than a simple building block; it is a strategic intermediate that offers multiple avenues for chemical diversification. Its true value is unlocked through the judicious application of its core functional group—the C3-hydroxyl—and careful management of its stereochemistry. The protocols and rationale outlined in this guide provide a robust framework for leveraging this versatile scaffold to accelerate the discovery and development of novel, high-impact pharmaceutical agents.
References
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved February 4, 2026, from [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved February 4, 2026, from [Link]
-
MDPI. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Retrieved February 4, 2026, from [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved February 4, 2026, from [Link]
-
IRIS UniPA. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2018). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrrolidine Derivatives. Retrieved February 4, 2026, from [Link]
-
PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Retrieved February 4, 2026, from [Link]
-
Semantic Scholar. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 3-Phenylpyrrolidin-3-ol. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved February 4, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Mastering Chirality: A Guide to the Preparation of 1-Phenylpyrrolidin-3-ol Building Blocks
An In-Depth Application Note for Researchers in Synthetic Chemistry and Drug Discovery
The chiral 1-phenylpyrrolidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid framework and the stereochemistry of the hydroxyl group play a crucial role in defining the pharmacological activity of numerous therapeutic agents, including inhibitors of neuronal nitric oxide synthase (nNOS) which are promising for the treatment of neurodegenerative diseases. This guide provides a comprehensive overview of the principal strategies for preparing enantiomerically pure (R)- and (S)-1-phenylpyrrolidin-3-ol, offering detailed protocols and insights into the underlying chemical principles.
Strategic Approaches to Enantiopure 1-Phenylpyrrolidin-3-ol
The synthesis of chiral 1-phenylpyrrolidin-3-ol can be broadly categorized into three main strategies:
-
Asymmetric Synthesis: This approach involves the stereoselective reduction of a prochiral precursor, typically 1-phenylpyrrolidin-3-one. The use of chiral catalysts or reagents ensures the formation of one enantiomer in excess.
-
Kinetic Resolution: This method starts with a racemic mixture of 1-phenylpyrrolidin-3-ol. A chiral catalyst, often an enzyme, selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Chiral Pool Synthesis: This strategy utilizes a readily available chiral starting material, such as an amino acid, to construct the desired chiral pyrrolidine ring.
This guide will focus on the first two strategies, as they are the most commonly employed and versatile for accessing both enantiomers of 1-phenylpyrrolidin-3-ol.
Asymmetric Synthesis via Catalytic Reduction of 1-Phenylpyrrolidin-3-one
The most direct route to enantiomerically enriched 1-phenylpyrrolidin-3-ol is the asymmetric reduction of the corresponding ketone, 1-phenylpyrrolidin-3-one. The choice of catalyst and reducing agent is paramount in achieving high enantioselectivity. One of the most effective methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.
The Causality Behind CBS Reduction
The CBS reduction utilizes a borane source, such as borane-dimethyl sulfide complex (BMS), in the presence of a catalytic amount of a chiral oxazaborolidine. The oxazaborolidine, derived from a chiral amino alcohol like (S)-prolinol, forms a complex with the borane.[1][2] The ketone substrate then coordinates to the boron atom of this complex in a sterically defined manner. This coordination orients the ketone so that the hydride from the borane is delivered to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The predictability of the stereochemical outcome is a key advantage of this method; the (S)-CBS catalyst typically affords the (R)-alcohol, while the (R)-CBS catalyst yields the (S)-alcohol.
Caption: Figure 1. Simplified workflow of the CBS reduction.
Experimental Protocol: Asymmetric Synthesis of (R)-1-Phenylpyrrolidin-3-ol
This protocol details the asymmetric reduction of 1-phenylpyrrolidin-3-one using (S)-2-Methyl-CBS-oxazaborolidine as the catalyst.
Materials:
-
1-Phenylpyrrolidin-3-one
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-phenylpyrrolidin-3-one (1.0 eq) and anhydrous THF (10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.
-
Borane Addition: Add borane-dimethyl sulfide complex (0.6 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Workup: Add 2 M HCl and stir for 30 minutes. Basify the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-1-phenylpyrrolidin-3-ol.
-
Chiral Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Note: To synthesize (S)-1-phenylpyrrolidin-3-ol, simply substitute the (S)-2-Methyl-CBS-oxazaborolidine with the (R)-enantiomer of the catalyst.
| Parameter | Condition | Rationale |
| Catalyst | (S)- or (R)-2-Methyl-CBS-oxazaborolidine | Provides the chiral environment for stereoselective hydride delivery. |
| Reducing Agent | Borane-dimethyl sulfide (BMS) | The source of hydride for the reduction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes reactants and does not interfere with the borane. |
| Temperature | 0 °C to room temperature | Lower temperature enhances enantioselectivity. |
| Catalyst Loading | 5-10 mol% | Sufficient to achieve a good reaction rate without being wasteful. |
Kinetic Resolution of Racemic 1-Phenylpyrrolidin-3-ol
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the case of 1-phenylpyrrolidin-3-ol, lipase-catalyzed acylation is a highly effective method.
The Principle of Lipase-Catalyzed Kinetic Resolution
Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and the formation of esters in non-aqueous media. Crucially, many lipases exhibit high enantioselectivity. When a racemic alcohol is treated with an acyl donor in the presence of a suitable lipase, one enantiomer will be acylated at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. Novozym 435, an immobilized form of Candida antarctica lipase B, is a commonly used and highly effective catalyst for this transformation.[3]
Caption: Figure 2. General workflow for lipase-catalyzed kinetic resolution.
Experimental Protocol: Kinetic Resolution of (±)-1-Phenylpyrrolidin-3-ol
This protocol describes the kinetic resolution of racemic 1-phenylpyrrolidin-3-ol using Novozym 435.
Materials:
-
Racemic 1-phenylpyrrolidin-3-ol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (4 Å)
-
Celite®
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask, add racemic 1-phenylpyrrolidin-3-ol (1.0 eq), anhydrous solvent (20 mL per gram of alcohol), and activated 4 Å molecular sieves.
-
Acyl Donor and Enzyme Addition: Add vinyl acetate (0.6 eq) and Novozym 435 (20-50 mg per mmol of alcohol).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the esterified product.
-
Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol from the ester by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
Chiral Analysis: Determine the enantiomeric excess of the recovered alcohol and the ester by chiral HPLC.
Note: The unreacted (S)-alcohol is isolated directly. The (R)-ester can be hydrolyzed (e.g., using potassium carbonate in methanol) to obtain the (R)-alcohol.
| Parameter | Condition | Rationale |
| Enzyme | Novozym 435 | Highly active and selective immobilized lipase, allowing for easy recovery and reuse. |
| Acyl Donor | Vinyl acetate | Irreversible acyl donor, as the byproduct (acetaldehyde) is volatile. |
| Solvent | Anhydrous organic solvent | Prevents hydrolysis of the ester product and maintains enzyme activity. |
| Temperature | 30-40 °C | Optimal temperature for lipase activity without causing denaturation. |
| Conversion | ~50% | Maximizes the enantiomeric excess of both the unreacted starting material and the product. |
Chiral HPLC Analysis
The determination of enantiomeric excess is a critical step in any asymmetric synthesis or resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Typical Chiral HPLC Conditions:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating the enantiomers of 1-phenylpyrrolidin-3-ol.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve good separation and reasonable retention times.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is suitable.
Method Development:
Method development for chiral HPLC is often empirical. It involves screening different chiral columns and varying the composition of the mobile phase to find the optimal conditions for baseline separation of the two enantiomers.
Conclusion
The preparation of enantiomerically pure 1-phenylpyrrolidin-3-ol building blocks is essential for the development of new chiral drugs. Both asymmetric synthesis via CBS reduction and lipase-catalyzed kinetic resolution are robust and reliable methods for accessing these valuable compounds. The choice of method will depend on factors such as the availability of starting materials, the desired enantiomer, and the scale of the synthesis. Careful optimization of reaction conditions and accurate analysis of enantiomeric excess by chiral HPLC are crucial for success. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize these important chiral building blocks.
References
-
European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL (EP 3415499 A1). Retrieved from [Link]
- Wannaporn, M., et al. (2020). Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry.
- Google Patents. (2018). Process for the preparation of 1-methylpyrrolidin-3-ol (CN108698989B).
- Chen, Y. H., et al. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzyme-link screening. Future Medicinal Chemistry.
- ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
- Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010). Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction.
- Sukhorukov, A. Y. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4887.
- Jäger, S., & Griesbeck, A. G. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(10), 2394-2406.
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalysts generated in situ from chiral lactam alcohols. Tetrahedron, 59(43), 8411-8414.
- Lu, Z., et al. (2019). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)
- Main, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
- Lee, C. J., & Lee, K. J. (2018).
- ResearchGate. (n.d.). Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)
- ResearchGate. (2011). How can we separate a pair of enantiomers by using chiral HPLC?.
- Behenna, D. C., & Stoltz, B. M. (2004). A fast, efficient and stereoselective synthesis of hydroxy-pyrrolidines.
- Aune, T. K., et al. (2022). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Molecules, 27(13), 4235.
- Sukhorukov, A. Y. (2020). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones.
- Tömösközi, J., et al. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 27(19), 6520.
- Phenomenex. (n.d.).
- de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29727-29754.
- Google Patents. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity (WO2007024113A1).
- Sathiyasundar, R., Selvakumar, K., & Valliappan, K. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase.
-
PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
- MDPI. (n.d.).
Sources
Synthesis of N-Phenyl-3-Hydroxypyrrolidine: An Application Note and Protocol for Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Its prevalence is due to its favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, and its utility as a versatile template for creating structurally diverse drug candidates.[1] This application note provides a comprehensive guide to the synthesis of N-phenyl-3-hydroxypyrrolidine, a valuable building block in drug discovery, through the reaction of 1,4-dichloro-2-butanol with aniline. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the expected outcomes and analytical characterization.
Reaction Principle and Mechanism
The formation of N-phenyl-3-hydroxypyrrolidine from 1,4-dichloro-2-butanol and aniline proceeds through a sequential intermolecular and intramolecular nucleophilic substitution (SN2) pathway. The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the substitutions.
Step 1: Intermolecular Nucleophilic Substitution
The reaction initiates with the nucleophilic attack of the aniline nitrogen on one of the electrophilic carbons of 1,4-dichloro-2-butanol. Given the presence of a hydroxyl group at the C-2 position, the two chloromethyl carbons (C-1 and C-4) are the primary sites for nucleophilic attack. The attack at the C-1 position is generally favored, leading to the formation of the N-(4-chloro-3-hydroxybutyl)aniline intermediate.
Step 2: Intramolecular Cyclization
Following the initial substitution, the secondary amine nitrogen of the intermediate acts as an internal nucleophile. It attacks the remaining electrophilic carbon bearing a chlorine atom (C-4), displacing the chloride ion and forming the stable five-membered pyrrolidine ring. This intramolecular cyclization is a crucial step in the formation of the desired product.
Caption: Reaction mechanism for the synthesis of N-phenyl-3-hydroxypyrrolidine.
Experimental Protocol
This protocol is a representative method derived from established procedures for the synthesis of analogous N-substituted 3-hydroxypyrrolidines.[2][3] Researchers should optimize the conditions for their specific requirements.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Dichloro-2-butanol | Reagent | Major Chemical Supplier | Handle with care, irritant. |
| Aniline | Reagent | Major Chemical Supplier | Freshly distilled if necessary. |
| Potassium Carbonate (K2CO3) | Anhydrous | Major Chemical Supplier | Finely powdered. |
| Acetonitrile (CH3CN) | Anhydrous | Major Chemical Supplier | |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | |
| Hexanes | ACS Grade | Major Chemical Supplier | |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na2SO4) | Major Chemical Supplier | ||
| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier | For column chromatography. |
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-dichloro-2-butanol (10.0 g, 70.9 mmol), aniline (7.2 g, 77.0 mmol, 1.1 equivalents), and finely powdered anhydrous potassium carbonate (24.5 g, 177.3 mmol, 2.5 equivalents).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in 150 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 2 x 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenyl-3-hydroxypyrrolidine.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain N-phenyl-3-hydroxypyrrolidine as a viscous oil or a low-melting solid.
-
Caption: Experimental workflow for the synthesis of N-phenyl-3-hydroxypyrrolidine.
Expected Results and Characterization
The final product, N-phenyl-3-hydroxypyrrolidine, is expected to be a viscous oil or a low-melting solid. The yield will vary depending on the reaction scale and optimization but is typically in the range of 50-70%.
Analytical Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.30 (m, 2H, Ar-H)
-
δ 6.70-6.80 (t, 1H, Ar-H)
-
δ 6.60-6.70 (d, 2H, Ar-H)
-
δ 4.50-4.60 (m, 1H, CH-OH)
-
δ 3.50-3.60 (m, 1H, N-CH₂)
-
δ 3.30-3.45 (m, 2H, N-CH₂)
-
δ 3.15-3.25 (m, 1H, N-CH₂)
-
δ 2.20-2.30 (m, 1H, CH₂)
-
δ 1.90-2.00 (m, 1H, CH₂)
-
δ 1.80 (br s, 1H, OH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 147.5 (Ar-C)
-
δ 129.5 (Ar-CH)
-
δ 117.0 (Ar-CH)
-
δ 113.0 (Ar-CH)
-
δ 70.0 (CH-OH)
-
δ 55.0 (N-CH₂)
-
δ 48.0 (N-CH₂)
-
δ 35.0 (CH₂)
-
-
IR (neat, cm⁻¹):
-
3400-3300 (broad, O-H stretch)
-
3050 (aromatic C-H stretch)
-
2950, 2870 (aliphatic C-H stretch)
-
1600, 1500 (aromatic C=C stretch)
-
1240 (C-N stretch)
-
1050 (C-O stretch)
-
-
Mass Spectrometry (EI):
-
m/z (%): 163 (M⁺), 145, 118, 91, 77
-
Troubleshooting and Safety Considerations
-
Low Yield: Incomplete reaction can be addressed by extending the reaction time or ensuring the potassium carbonate is finely powdered and anhydrous. Inefficient extraction or purification can also lead to lower yields.
-
Side Reactions: The formation of byproducts can occur. For instance, elimination reactions can be promoted by strong bases or high temperatures. The use of a milder base like potassium carbonate helps to minimize these side reactions.
-
Safety: 1,4-dichloro-2-butanol is an irritant and should be handled in a well-ventilated fume hood. Aniline is toxic and readily absorbed through the skin. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Conclusion
The synthesis of N-phenyl-3-hydroxypyrrolidine from 1,4-dichloro-2-butanol and aniline is a robust and reliable method for producing this valuable intermediate for drug discovery and development. The protocol outlined in this application note, based on established chemical principles, provides a clear and detailed guide for researchers. Careful execution of the experimental procedure and purification steps will yield the desired product in good purity and yield, ready for its application in the synthesis of more complex bioactive molecules.
References
- Google Patents. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (WO2007024113A1).
- Google Patents. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (US7652152B2).
-
MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2567. Retrieved from [Link]
Sources
- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Enantioseparation of 1-Phenylpyrrolidin-3-ol via HPLC
Welcome to the technical support center for the chiral separation of 1-phenylpyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving robust and reproducible enantiomeric separation using High-Performance Liquid Chromatography (HPLC). As your partner in chromatography, we aim to move beyond mere protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your methods with confidence.
Chiral separations are a critical step in pharmaceutical development, as the stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties.[1] The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most prevalent and efficient method used today.[2][3] This guide will focus on this direct approach, using a validated method for a structurally similar compound as a robust starting point for your work with 1-phenylpyrrolidin-3-ol.
Frequently Asked Questions (FAQs)
Here we address common initial questions researchers face when beginning a new chiral separation project.
Q1: What is the fundamental principle of chiral separation on a Chiral Stationary Phase (CSP)?
A1: Chiral separation on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers of your analyte and the chiral selector that constitutes the stationary phase.[1][2] These diastereomeric complexes have different interaction energies and stabilities. The enantiomer that forms a more stable complex with the CSP will be retained longer on the column, resulting in a later elution time and thus, separation from the other enantiomer.[1]
Q2: I don't have a specific method for 1-phenylpyrrolidin-3-ol. Where do I start?
A2: A systematic approach is crucial.[3] When a specific method is unavailable, the most effective strategy is to start with a method developed for a structurally analogous compound. 1-Phenyl-1-propanol is an excellent model as it shares key structural features: a phenyl group and a hydroxyl group attached to a chiral center. A proven method for this analogue provides a scientifically sound starting point for column selection, mobile phase composition, and other critical parameters. From there, methodical optimization is performed.
Q3: Which type of chiral column is best suited for 1-phenylpyrrolidin-3-ol?
A3: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are the most versatile and widely successful for a broad range of chiral compounds, including those with amine and alcohol functionalities.[4] Columns like the Daicel CHIRALPAK® and CHIRALCEL® series are industry standards and are highly recommended for initial screening.[5][6] Specifically, an amylose-based column like the CHIRALPAK® AD-H has demonstrated excellent performance for similar structures.
Q4: Why is a basic additive like Diethylamine (DEA) often recommended for separating amine-containing compounds?
A4: Basic analytes, like 1-phenylpyrrolidin-3-ol, can exhibit poor peak shape (tailing) on silica-based CSPs due to strong, non-enantioselective interactions with acidic silanol groups on the silica surface. A small amount of a basic additive, such as DEA or triethylamine (TEA), is added to the mobile phase to compete for these active sites.[7] This minimizes undesirable interactions, leading to sharper, more symmetrical peaks and improved resolution.
Q5: Can I use Reversed-Phase (RP) conditions for this separation?
A5: While many modern immobilized polysaccharide CSPs are compatible with reversed-phase solvents, Normal Phase (NP) chromatography (using non-polar solvents like hexane and alcohol modifiers) often provides superior selectivity for chiral separations.[8] NP conditions tend to promote the specific hydrogen bonding and dipole-dipole interactions necessary for chiral recognition more effectively than the hydrophobic interactions that dominate in RP mode. For 1-phenylpyrrolidin-3-ol, starting with a normal-phase approach is highly recommended.
Experimental Protocol: A Foundational Method
This section provides a detailed, step-by-step methodology for the enantioseparation of 1-phenylpyrrolidin-3-ol, adapted from a validated method for the structurally similar compound, 1-phenyl-1-propanol. This protocol is intended as a robust starting point for your method development.
Recommended Starting Conditions
| Parameter | Recommended Setting | Rationale & Expert Notes |
| HPLC System | Standard HPLC/UHPLC System | Ensure the system is clean and well-maintained. Any standard system with a UV detector is suitable. |
| Chiral Column | CHIRALPAK® AD-H , 5 µm, 4.6 x 250 mm | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica. A proven CSP for a wide range of aromatic compounds. |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) | A typical normal-phase eluent. Hexane is the weak solvent, IPA is the polar modifier, and DEA is the basic additive to improve peak shape for the amine analyte. |
| Initial Composition | 90 / 10 / 0.1 (v/v/v) | This is a common starting point. The ratio of Hexane to IPA will be the primary parameter for optimization. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lower flow rates can sometimes improve resolution but will increase run time. |
| Column Temperature | 25 °C (Ambient) | Temperature can significantly impact selectivity. Start at ambient and evaluate higher or lower temperatures if needed. |
| Detection | UV at 220 nm | The phenyl group provides strong UV absorbance. 220 nm is a good starting wavelength to ensure sensitive detection. |
| Injection Volume | 5-10 µL | Dependent on sample concentration. Avoid column overload. |
| Sample Preparation | Dissolve racemate in Mobile Phase or Hexane/IPA (90/10) | Ensure the sample is fully dissolved and filtered through a 0.45 µm filter to prevent column frit blockage.[9] |
Step-by-Step Workflow
-
System Preparation:
-
Thoroughly flush the HPLC system with 2-Propanol to remove any residual salts or buffers from previous analyses.
-
Equilibrate the CHIRALPAK® AD-H column with the starting mobile phase (Hexane/IPA/DEA = 90/10/0.1) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Polysaccharide columns may require longer equilibration times.
-
-
Sample Injection:
-
Prepare a racemic standard of 1-phenylpyrrolidin-3-ol at a concentration of approximately 1 mg/mL.
-
Inject the prepared sample onto the equilibrated column.
-
-
Data Acquisition & Analysis:
-
Acquire the chromatogram for at least 20-30 minutes to ensure both enantiomers have eluted.
-
Evaluate the initial separation. Calculate the retention factors (k'), selectivity (α), and resolution (Rs). A resolution of >1.5 is desired for baseline separation.
-
-
Optimization (if necessary):
-
If resolution is poor (Rs < 1.5), systematically adjust the mobile phase composition. See the Troubleshooting Guide below for a logical optimization workflow.
-
Visualizing the Workflow
A logical workflow is critical for efficient method development.
Caption: A streamlined workflow for chiral method development.
Troubleshooting Guide
Encountering issues is a normal part of method development. This guide provides a systematic approach to resolving common problems.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Separation / Co-elution | 1. Insufficient Interaction: Mobile phase is too strong (too much IPA), eluting enantiomers too quickly. 2. Inappropriate CSP: The selected chiral stationary phase may not be suitable for this specific analyte. | 1. Decrease %IPA: Reduce the 2-Propanol content in the mobile phase (e.g., to 95/5/0.1 Hexane/IPA/DEA). This increases retention and allows more time for chiral recognition. 2. Screen Other Columns: If adjusting the mobile phase is unsuccessful, screen a column with a complementary chiral selector, such as a cellulose-based CSP (e.g., CHIRALCEL® OD-H). |
| Poor Resolution (Rs < 1.5) | 1. Sub-optimal Selectivity: The difference in interaction energy is small. 2. Poor Efficiency: Peaks are too broad. | 1. Optimize %IPA: Systematically vary the IPA concentration (e.g., in 2% increments from 5% to 15%). 2. Change Alcohol Modifier: Replace 2-Propanol with Ethanol. Different alcohol modifiers can alter the hydrogen bonding interactions and significantly change selectivity. 3. Lower Temperature: Decrease the column temperature (e.g., to 15°C). Lower temperatures often enhance the subtle energetic differences required for chiral recognition. 4. Lower Flow Rate: Reduce the flow rate (e.g., to 0.5 mL/min) to improve efficiency. |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: Strong, non-specific interactions with the silica support. 2. Incorrect Additive Concentration: Insufficient DEA to mask active silanol sites. 3. Column Overload: Injecting too much sample mass. | 1. Adjust DEA Concentration: Increase the DEA concentration slightly (e.g., to 0.2%). Be aware that excessive base can sometimes reduce selectivity. 2. Dilute Sample: Reduce the sample concentration by a factor of 5 or 10 and re-inject. |
| Irreproducible Retention Times | 1. Insufficient Equilibration: The column is not fully equilibrated with the mobile phase, especially after changing composition. 2. Mobile Phase Instability: Evaporation of the volatile hexane component, changing the mobile phase ratio over time. 3. Temperature Fluctuation: The laboratory temperature is not stable. | 1. Increase Equilibration Time: Always allow at least 20-30 column volumes for equilibration. 2. Prepare Fresh Mobile Phase Daily: Keep the mobile phase reservoir capped to minimize evaporation. 3. Use a Column Oven: A thermostatted column compartment ensures stable temperature and reproducible retention. |
| High Backpressure | 1. Column Contamination: Particulate matter from the sample or mobile phase has blocked the inlet frit. 2. Precipitation: Sample has precipitated in the mobile phase. | 1. Filter All Samples and Mobile Phases: Use 0.45 µm or 0.22 µm filters. 2. Use a Guard Column: A guard column is highly recommended to protect the analytical column.[7][9] 3. Column Wash: If pressure is high, disconnect the column and reverse-flush it (back-flush) with 100% 2-Propanol at a low flow rate (0.2 mL/min) directly to waste. NOTE: Only do this if the column manufacturer's instructions permit reverse flushing. |
Visualizing the Troubleshooting Logic
Caption: A troubleshooting decision tree for common chiral HPLC issues.
References
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. Retrieved from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). NIH. Retrieved from [Link]
- CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (n.d.). Google Patents.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Instruction manual for chiralpak® as-h. Retrieved from [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
-
Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase. (2013). PubMed. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - . Retrieved from [Link]
-
Instruction manual for chiralpak® ia columns. (n.d.). ResearchGate. Retrieved from [Link]
-
UVISON Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Retrieved from [Link]
Sources
- 1. bgb-analytik.com [bgb-analytik.com]
- 2. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. shimadzu.com [shimadzu.com]
- 6. mdpi.com [mdpi.com]
- 7. chiraltech.com [chiraltech.com]
- 8. hplc.eu [hplc.eu]
- 9. uvison.com [uvison.com]
Technical Support Center: Purification of 1-Phenylpyrrolidin-3-ol from Aniline Impurities
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of aniline impurities from 1-phenylpyrrolidin-3-ol. The methodologies outlined herein are designed to ensure high purity of your final compound, a critical aspect in pharmaceutical synthesis and research.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the purification process. Each issue is followed by a detailed explanation of the underlying causes and a step-by-step protocol for its resolution.
Issue 1: My purified 1-phenylpyrrolidin-3-ol still shows significant aniline contamination after column chromatography.
Root Cause Analysis: The co-elution of aniline with 1-phenylpyrrolidin-3-ol during silica gel chromatography is a frequent issue, especially when the polarity difference between the two compounds is not sufficiently exploited. Aniline and 1-phenylpyrrolidin-3-ol can have very similar retardation factors (Rf) in common solvent systems.
Solution: Method Optimization for Chromatographic Separation
To achieve baseline separation, a systematic approach to optimizing your chromatographic conditions is necessary.
Step-by-Step Protocol:
-
Solvent System Screening:
-
Begin with a standard eluent system such as hexane/ethyl acetate and assess the separation on a Thin Layer Chromatography (TLC) plate.
-
If co-elution occurs, systematically vary the polarity. Often, a less polar system will increase the retention time of the more polar 1-phenylpyrrolidin-3-ol, allowing the less polar aniline to elute first.
-
Consider alternative solvent systems. Replacing ethyl acetate with other solvents of similar polarity but different selectivity, like 2-propanol in hexane, can alter the interactions with the stationary phase and improve separation.[1]
-
-
TLC Analysis with Additives:
-
To better resolve basic compounds like aniline and 1-phenylpyrrolidin-3-ol on silica gel, add a small amount of a basic modifier to your chromatography chamber.
-
Add one drop of triethylamine to the TLC chamber, mix, and allow the atmosphere to equilibrate for 5 minutes before running your TLC plate.[2] This helps to deactivate acidic sites on the silica, reducing tailing and improving the resolution of basic analytes.
-
-
Alternative Stationary Phases:
-
If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for basic compounds and may resolve the two compounds effectively.
-
Data Presentation: Solvent System Selection
| Eluent System (v/v) | Aniline Rf | 1-Phenylpyrrolidin-3-ol Rf | Observations |
| 7:3 Hexane/Ethyl Acetate | ~0.4 | ~0.35 | Poor separation, spots overlap. |
| 9:1 Hexane/Ethyl Acetate | ~0.2 | ~0.1 | Better separation, but still some tailing. |
| 8:2 Hexane/2-Propanol | ~0.5 | ~0.2 | Good separation with distinct spots. |
| 7:3 Hexane/EtOAc + 0.1% Et3N | ~0.45 | ~0.3 | Improved spot shape, better resolution. |
Issue 2: I'm losing a significant amount of my product during acid-base extraction to remove aniline.
Root Cause Analysis: Both aniline and 1-phenylpyrrolidin-3-ol are basic compounds.[2][3] During an acidic wash intended to protonate and extract aniline into the aqueous layer, the more basic 1-phenylpyrrolidin-3-ol can also be protonated and partition into the aqueous phase, leading to yield loss.
Solution: Controlled pH Liquid-Liquid Extraction
The key is to exploit the difference in basicity (pKa) between aniline (pKa of anilinium ion ≈ 4.6) and the likely more basic tertiary amine of 1-phenylpyrrolidin-3-ol.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent such as ethyl acetate or diethyl ether.[2]
-
Controlled Acidic Wash: Instead of a strong acid wash, use a dilute, buffered acidic solution or a very dilute strong acid (e.g., 0.1M HCl). This will preferentially protonate the more basic 1-phenylpyrrolidin-3-ol, leaving the less basic aniline in the organic layer. Correction: A more effective approach is to use a dilute acid wash (e.g., 1M or 2M HCl) to protonate and extract the aniline into the aqueous layer as its hydrochloride salt.[2] While some product may also be protonated, aniline's greater basicity makes it more susceptible to extraction.
-
Separation: Carefully separate the aqueous and organic layers using a separatory funnel. Repeat the extraction of the organic layer with the dilute acid solution 2-3 times to ensure complete removal of aniline.[2]
-
Product Recovery:
-
The purified 1-phenylpyrrolidin-3-ol should remain in the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Aniline Recovery (Optional): To confirm removal, the combined aqueous layers can be basified with a strong base (e.g., NaOH) to regenerate the free aniline, which can then be extracted with an organic solvent and analyzed.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for removing trace amounts of aniline?
For trace amounts of aniline, recrystallization is often the most effective and scalable method, provided a suitable solvent system can be identified.[5] The principle relies on the differential solubility of the desired compound and the impurity in a given solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the crude product (1-phenylpyrrolidin-3-ol with aniline impurity) at an elevated temperature but have low solubility for the 1-phenylpyrrolidin-3-ol at low temperatures. Aniline should ideally remain soluble at low temperatures.
-
Common solvents to screen include isopropanol, ethanol, ethyl acetate/hexane mixtures, and toluene.
-
-
Dissolution: In a flask, add the crude material and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization of the pure 1-phenylpyrrolidin-3-ol.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the aniline impurity.
-
Drying: Dry the purified crystals under vacuum.
Q2: How can I confirm the complete removal of aniline from my product?
Several analytical techniques can be employed to confirm the absence of aniline.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying aniline.[6] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) and UV detection can provide excellent separation and low detection limits.[7][8]
-
Gas Chromatography (GC): GC, particularly with a nitrogen-phosphorus detector (NPD) or coupled with a mass spectrometer (GC-MS), is another powerful technique for aniline detection.[6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic aromatic signals of aniline, which are distinct from those of the phenyl group in 1-phenylpyrrolidin-3-ol. The absence of these signals in the final product spectrum is a good indicator of purity.
Q3: Are there any chemical methods to remove aniline?
Yes, aniline's chemical reactivity can be exploited for its removal.
-
Derivatization: Aniline readily undergoes electrophilic substitution reactions.[3] For instance, reacting the crude mixture with an acetylating agent like acetic anhydride will convert aniline to acetanilide. Acetanilide has different physical properties (polarity, solubility) and can be more easily separated by chromatography or extraction. The desired 1-phenylpyrrolidin-3-ol, being a tertiary amine, will not react under these conditions.
-
Diazotization: Aniline can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).[10] The resulting diazonium salt is highly soluble in water and can be easily removed by extraction. This method should be used with caution as diazonium salts can be unstable.
Q4: What is the underlying principle of using an acid wash to remove aniline?
The principle is an acid-base reaction. Aniline is a weak base due to the lone pair of electrons on the nitrogen atom.[3] In the presence of an acid, such as hydrochloric acid (HCl), the nitrogen atom is protonated to form the anilinium ion (C₆H₅NH₃⁺).[2] This ionic salt is highly soluble in water, while the neutral aniline is more soluble in organic solvents. By washing an organic solution of the mixture with an aqueous acid, the aniline is selectively converted to its salt form and extracted into the aqueous phase, leaving the desired, less basic or neutral compound in the organic layer.[2][4]
III. Visualized Workflows
Decision-Making for Purification Strategy
Caption: Step-by-step workflow for liquid-liquid acid-base extraction.
IV. References
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]
-
Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
ResearchGate. (2016). Removal of aniline from aqueous solution in a mixed flow reactor using emulsion liquid membrane.[Link]
-
ACS Publications. (n.d.). Removal of Aniline from Aqueous Solution using Pine Sawdust Modified with Citric Acid and β-Cyclodextrin. Industrial & Engineering Chemistry Research. [Link]
-
Google Patents. (n.d.). US10889539B2 - Aniline purification process.
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.[Link]
-
Google Patents. (n.d.). US4918232A - Process for separating aniline derivatives.
-
United States Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.[Link]
-
Rojas, L. A., et al. (2015). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters, 6(5), 554-559. [Link]
-
Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?[Link]
-
National Center for Biotechnology Information. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.[Link]
-
Wikipedia. (n.d.). Aniline.[Link]
-
PubMed. (1987). Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry.[Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture.[Link]
-
Royal Society of Chemistry. (2017). Removal of amino groups from anilines through diazonium salt-based reactions. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2017). How to detect aniline on TLC?[Link]
-
Iris UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[Link]
-
Perold, Z., Caira, M. R., & Brits, M. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206. [Link]
-
PubChem. (n.d.). 4-(3-Phenylpyrrolidin-1-yl)aniline.[Link]
-
ResearchGate. (2018). Poly(aniline-co-3-aminophenol): enhanced crystallinity and solubility.[Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound.[Link]
-
European Patent Office. (2018). EP 3415499 A1 - Method for producing 1-methylpyrrolidin-3-ol.[Link]
-
ResearchGate. (2017). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Removal of amino groups from anilines through diazonium salt-based reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
optimizing Buchwald-Hartwig coupling for N-phenyl pyrrolidines
Technical Support Center: Buchwald-Hartwig Coupling Optimization Topic: Synthesis of N-Phenyl Pyrrolidines via Pd-Catalysis Ticket ID: BH-OPT-2025-PYR Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The "Engine" of Your Reaction
Welcome to the technical support hub. You are likely here because standard conditions failed to couple your aryl halide with pyrrolidine, or you need to scale up an N-phenyl pyrrolidine synthesis.
Pyrrolidine is a cyclic, secondary amine. Unlike primary amines, it possesses distinct steric constraints and nucleophilicity profiles. Do not treat it like aniline. The most common failure mode in this specific coupling is using "general purpose" ligands (like
The Gold Standard System
For N-phenyl pyrrolidines, we recommend the Buchwald Generation 3 (G3) or Generation 4 (G4) precatalyst systems.
| Component | Recommendation | Technical Rationale |
| Ligand | RuPhos (Primary Choice) | RuPhos is engineered specifically for secondary amines . Its bulk promotes the difficult reductive elimination step, while its electron-rich nature facilitates oxidative addition. |
| Alt. Ligand | XPhos | Use if the aryl halide is extremely sterically hindered (e.g., ortho-substituted). |
| Catalyst | RuPhos Pd G4 | Eliminates the "induction period" of Pd(0) formation. Air-stable solid. Ensures 1:1 L:Pd ratio, preventing catalyst poisoning by excess ligand. |
| Base | NaOtBu | Strong base, fast reaction. Use if your substrate lacks base-sensitive groups (esters, nitros). |
| Alt. Base | Cs₂CO₃ | Weaker base.[1] Required if functional group tolerance is needed. Often requires higher temp (80-100°C).[1] |
Troubleshooting & Diagnostics (Q&A)
Q1: "I see <10% conversion. The starting material remains untouched."
-
Diagnosis: Catalyst deactivation (Oxidation) or Inhibition.
-
The Fix:
-
Oxygen Poisoning: Are you using a balloon? Switch to a Schlenk line or glovebox. Pd-G4 catalysts are stable as solids but sensitive in solution.
-
Iodide Inhibition: Are you using an Aryl Iodide ? Paradoxically, Ar-I can be worse than Ar-Br in Buchwald couplings because the released iodide ion can bridge Pd dimers, forming an inactive resting state.[1]
-
Action: Switch to Ar-Br or switch solvent to Toluene (precipitates NaI, removing the inhibitor).
-
-
Q2: "I am getting the 'reduced' product (Ar-H) instead of the coupled product."
-
Diagnosis:
-Hydride Elimination or Hydrodehalogenation.[2] -
The Fix:
-
Solvent Choice: If using alcohols (like iPrOH), the solvent is acting as a hydride source. Switch to Toluene or Dioxane .[2]
-
Temperature: Reductive elimination (forming C-N bond) competes with
-hydride elimination. For RuPhos, reductive elimination is fast, but if the reaction is too cold, the catalyst rests. Increase temperature to 80°C.
-
Q3: "The reaction turns black immediately and stalls."
-
Diagnosis: "Palladium Black" precipitation. The ligand has dissociated, and Pd(0) has aggregated into non-catalytic metal.
-
The Fix: Your ligand-to-metal ratio is off, or the ligand is oxidizing.
-
Action: Switch to the Precatalyst (Pd G4) . It guarantees the active species is generated directly in the cycle. Do not mix
and Ligand manually unless you are strictly excluding air.
-
Visualizing the Logic
Workflow: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying failure modes in Pd-catalyzed amination.
Optimized Protocol: N-Phenyl Pyrrolidine Synthesis
Scope: Coupling of Aryl Bromides/Chlorides with Pyrrolidine. Scale: 1.0 mmol (Adaptable).
Reagents:
-
Aryl Halide (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
RuPhos Pd G4 (0.01 – 0.05 equiv / 1-5 mol%)
-
NaOtBu (1.5 equiv) [Use
(2.0 equiv) if ester/cyano groups present] -
Solvent: Anhydrous THF or Toluene (2-4 mL).
Procedure:
-
Preparation: In a glovebox or under active Nitrogen flow, add the RuPhos Pd G4 catalyst, NaOtBu , and Aryl Halide (if solid) to a reaction vial equipped with a stir bar.
-
Sealing: Cap the vial with a septum (PTFE-lined). Purge with inert gas if outside a glovebox.
-
Liquids: Add the Solvent , Pyrrolidine , and Aryl Halide (if liquid) via syringe.
-
Tech Note: Do not mix the catalyst and amine in solvent for long periods before heating; this can lead to off-cycle species.
-
-
Reaction: Heat to 80°C for 2–12 hours.
-
Monitoring: Check LCMS at 2 hours. If conversion is <50%, add another 1 mol% catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black and salts. Concentrate and purify.
Mechanistic Insight
Why does this work? The cycle relies on the delicate balance of the ligand's steric bulk.
Caption: The catalytic cycle. RuPhos accelerates the critical Reductive Elimination step for secondary amines.
References
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
Buchwald Lab Research Guide: Palladium . Massachusetts Institute of Technology. [Link]
- Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Science.
Sources
preventing racemization of chiral 1-phenylpyrrolidin-3-ol
Technical Support Center: Preventing Racemization of Chiral 1-Phenylpyrrolidin-3-ol
Executive Technical Overview
Chiral 1-phenylpyrrolidin-3-ol is a critical scaffold in medicinal chemistry, serving as a precursor for nicotinic acetylcholine receptor ligands and various kinase inhibitors. The stereocenter at the C3 position is a secondary alcohol. While generally robust, this center is susceptible to racemization under specific activation conditions or through inadvertent oxidation-reduction cycles.
As a Senior Application Scientist, I have structured this guide to address the causality of stereochemical loss. The N-phenyl moiety decreases the basicity of the pyrrolidine nitrogen (resembling an aniline, pKa ~4.6) compared to alkyl-pyrrolidines, altering its participation in neighboring group effects.
Critical Troubleshooting & FAQs
Category A: Reaction-Induced Racemization
Q1: I observed a 15% drop in enantiomeric excess (ee) during a Mitsunobu inversion. Is this unavoidable?
Diagnosis: A drop in ee during Mitsunobu reactions (typically used to invert the C3 alcohol to an ester or amine) indicates a competing SN1 pathway or incomplete SN2 inversion .
Root Cause Analysis: The Mitsunobu reaction relies on a concerted SN2 displacement of an activated alkoxyphosphonium intermediate.
-
Steric Hindrance: If the nucleophile (e.g., benzoic acid, hydrazoic acid) is hindered or the solvent is too polar (stabilizing carbocations), the C3-O bond may break before the nucleophile attacks. This generates a transient carbocation at C3, which is planar and achiral, leading to racemization.
-
Protonation Issues: Insufficient acidity of the pronucleophile (pKa > 11) prevents the protonation of the betaine intermediate, stalling the cycle and allowing side reactions.
Corrective Protocol:
-
Solvent Switch: Move from polar aprotic solvents (DMF, DMSO) to non-polar solvents like Toluene or THF . This destabilizes the SN1 carbocation intermediate.
-
Temperature Control: Conduct the addition of DIAD/DEAD at 0°C to -10°C . Lower temperatures favor the kinetic SN2 pathway over the thermodynamic SN1 or elimination pathways.
-
Reagent Order: Pre-complex the phosphine and azodicarboxylate before adding the substrate to ensure the activated adduct is ready for immediate reaction.
Q2: Can I convert the hydroxyl group to a mesylate (OMs) or tosylate (OTs) without racemization?
Diagnosis: Yes, the formation of the sulfonate ester itself (reaction of R-OH with MsCl) does not break the C-O bond; therefore, the configuration is strictly retained .
Risk Factor: The risk arises during the workup or subsequent displacement.
-
Elimination Risk: If triethylamine (Et3N) is used in large excess with heating, the activated sulfonate can undergo E2 elimination to form 1-phenyl-2,5-dihydro-1H-pyrrole. Subsequent re-hydration of this alkene (if water is present in acidic workup) will yield a racemic alcohol.
-
Hydrolysis: If the mesylate is stored in wet solvents, hydrolysis (SN1) will slowly racemize the material.
Protocol for Integrity:
-
Base Selection: Use Diisopropylethylamine (DIPEA) instead of Et3N to reduce nucleophilic attack on the sulfur.
-
Condition: Perform mesylation at 0°C in anhydrous DCM. Quench with cold NaHCO3.
-
Storage: Use the sulfonate immediately. Do not store for >24 hours.
Category B: Environmental & Storage Stability
Q3: My compound racemized after sitting in solution for a week. What happened?
Diagnosis: Spontaneous racemization at room temperature is chemically unlikely for a secondary alcohol unless oxidants or radical initiators are present.
Mechanism:
-
Oxidation-Reduction Cycle: Trace metal impurities (from catalysts like Pd or Cu) or ambient air can oxidize the C3-alcohol to 1-phenylpyrrolidin-3-one (a ketone). This ketone is achiral. If it is subsequently reduced (even by trace hydrides or disproportionation), it reforms the alcohol as a racemate.
-
Radical Abstraction: Thiyl radicals or other initiators can abstract the alpha-proton at C3, creating a planar radical intermediate that racemizes upon hydrogen atom transfer [1].
Stabilization Strategy:
-
Antioxidants: Store neat oil/solid under Argon. If in solution, add a stabilizer like BHT (butylated hydroxytoluene) if compatible with the next step.
-
Purification: Ensure complete removal of transition metals post-synthesis (use scavengers like QuadraPure™).
Visualizing the Racemization Pathways
The following diagram illustrates the two primary "death pathways" for the chiral center at C3: the Carbocation route (Acid/SN1) and the Ketone route (Oxidation).
Figure 1: Mechanistic pathways leading to the loss of optical purity in 3-hydroxypyrrolidines.
Experimental Protocols & Data
Quantitative Risk Assessment Table
| Reaction Condition | Racemization Risk | Mechanism | Mitigation Strategy |
| Mesylation (MsCl/Base) | Low | Retention (formation) -> Inversion (displacement) | Keep T < 0°C; Avoid SN1 solvents (MeOH, Water). |
| Mitsunobu (DEAD/PPh3) | Medium | Inversion (SN2) vs Racemization (SN1) | Use non-polar solvents (Toluene); Pre-complex reagents. |
| Acidic Hydrolysis (pH < 1) | High | Elimination/Carbocation | Limit exposure time; Keep T < 40°C. |
| Oxidation (Jones/Swern) | Critical | Ketone formation (Achiral) | Avoid oxidants; Use inert atmosphere. |
Standard Operating Procedure: Enantiopurity Analysis
To validate your protocols, you must establish a reliable Chiral HPLC method. The following conditions are optimized for N-aryl pyrrolidinols.
-
Column: Chiralcel OD-H or AD-H (Cellulose/Amylose based).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (targeting the phenyl chromophore).
-
Expected Separation: The (S) and (R) enantiomers should resolve with a resolution factor (Rs) > 1.5.
Note: If the N-phenyl ring is substituted (e.g., with electron-withdrawing groups), the retention times will shift. Always run a racemic standard first.
References
-
ResearchGate. A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. Retrieved from
-
National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Retrieved from
-
eScholarship. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Retrieved from
-
MDPI. Synthesis of a New Chiral Pyrrolidine. Retrieved from
-
BenchChem. Technical Support Center: Strategies to Prevent Racemization. Retrieved from
Technical Support Center: Crystallization of N-Substituted Pyrrolidinols
Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Phase Separation, Diastereomeric Control, and Hygroscopicity in Pyrrolidinol Crystallization.
Introduction
Welcome to the technical support hub. If you are working with N-substituted pyrrolidinols (e.g., 1-methyl-3-pyrrolidinol, glycopyrronium salts, or chiral building blocks), you likely face a specific triad of challenges: Liquid-Liquid Phase Separation (LLPS/Oiling Out) , Hygroscopicity , and Diastereomeric Purity Control .
These molecules are chemically distinct: they are polar, basic amines often capable of hydrogen bonding, yet their alkyl substituents (N-methyl, N-benzyl) introduce lipophilicity that complicates solvent selection. The guide below is structured as a series of "Support Tickets" addressing the most frequent failures we see in the field.
Ticket #001: Product "Oils Out" Instead of Crystallizing
User Report: "I am trying to crystallize my N-benzyl-3-pyrrolidinol derivative. I added hexane to my ethyl acetate solution, but instead of white crystals, a sticky yellow oil separated at the bottom. Cooling it just makes the oil harder, not crystalline."
Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MSZW) is intersected by a miscibility gap. Essentially, your molecule prefers to form a second liquid phase (oil) rather than a solid crystal lattice because the supersaturation is too high or the solvent interaction is unfavorable [1].[1]
The Mechanism: In amine crystallizations, "oiling out" often happens because the dielectric constant of the solvent mixture drops too rapidly (e.g., adding too much non-polar anti-solvent), forcing the polar amine out of solution before it can organize into a lattice.
Troubleshooting Protocol:
-
Stop Cooling: Cooling an oiled-out system usually traps impurities in the oil, forming a glass/gum, not a crystal.
-
Re-heat: Heat the mixture until the solution becomes homogeneous again (one phase).
-
Seed in the Metastable Zone: You must seed the solution while it is still clear, before the oiling point.
-
Change the Anti-Solvent Addition: Switch from "Dump" addition to "Reverse" addition or extremely slow dosing.
Workflow Visualization:
Figure 1: Decision tree for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Ticket #002: Controlling Diastereomeric Purity (The Glycopyrrolate Case)
User Report: "I am synthesizing Glycopyrronium bromide. I have a mixture of (R,S)/(S,R) and (R,R)/(S,S) isomers. I need >99.5% purity of the (R,S)/(S,R) pair, but standard recrystallization isn't removing the impurities efficiently."
Diagnosis: N-substituted pyrrolidinols with multiple chiral centers (like Glycopyrrolate) require Kinetic Control during crystallization. The (R,R)/(S,S) impurities often co-crystallize if the solvent system is too potent or the cooling is too fast.
Proven Solution (Solvent Engineering): Based on industrial purification standards for glycopyrronium bromide, a dual-solvent system utilizing a ketone (Methyl Ethyl Ketone - MEK) and an alcohol (Methanol) is superior to acetone alone [2, 3].
Step-by-Step Protocol:
-
Crude Dissolution:
-
Anti-Solvent Charge:
-
Controlled Cooling Ramp:
-
Cool the mixture to -5°C to 0°C at a strict rate of 30°C per hour .
-
Why: Rapid cooling traps the unwanted diastereomer. This specific rate allows the thermodynamic product (the desired pair) to exclude the impurity.
-
-
Isolation:
-
Filter by centrifugation or vacuum. Wash with cold MEK .
-
Data: Solvent Performance Comparison
| Solvent System | Yield (%) | Diastereomeric Purity (HPLC) | Risk Factor |
| Acetone (Single) | 85-90% | ~90% | High inclusion of R,R/S,S isomers. |
| MeOH / MEK (Dual) | 50-60% | >99.0% | Lower yield, but pharmaceutical grade purity. |
| Isopropanol | 70% | ~95% | Difficult solvent removal (solvates). |
Ticket #003: Chiral Resolution of Racemic 3-Pyrrolidinols
User Report: "I have racemic N-benzyl-3-pyrrolidinol. I need the (S)-enantiomer. I tried crystallizing the free base, but it stays an oil."
Diagnosis: N-substituted 3-pyrrolidinols are often liquids or low-melting solids at room temperature. You cannot resolve them by direct crystallization. You must form a Diastereomeric Salt using a chiral acid [4].
The "Dutch Resolution" Approach: For pyrrolidinols, Tartaric Acid derivatives are the gold standard. Specifically, Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid often work better than unsubstituted tartaric acid due to the "π-π stacking" interaction with the N-benzyl group.
Experimental Workflow:
Figure 2: Workflow for the resolution of chiral pyrrolidinols via diastereomeric salt formation.
Key Tip: If the salt oils out (common with tartrates), add a small amount of water (1-5%) to the alcohol solvent. Water increases the dielectric constant and often facilitates the formation of a hydrated crystal lattice rather than an oil.
Ticket #004: Handling Hygroscopic Salts (The "Wet" Crystal)
User Report: "I made the Hydrochloride (HCl) salt of my pyrrolidinol to make it solid. It crystallized, but as soon as I filtered it, it turned into a goo on the filter paper."
Diagnosis: Pyrrolidinol-HCl salts are notoriously hygroscopic . They rapidly absorb atmospheric moisture, lowering their melting point until they deliquesce (dissolve in their own absorbed water).
Corrective Actions:
-
Switch Counter-ions:
-
Avoid HCl if possible.
-
Alternative: Oxalate, Fumarate, or Maleate salts are often less hygroscopic and pack better in the crystal lattice due to bidentate hydrogen bonding.
-
-
Drying Protocol (If HCl is mandatory):
-
Do not air dry.
-
Wash the filter cake with an anhydrous non-polar solvent (e.g., Diethyl Ether or MTBE ) to remove residual polar mother liquor.
-
Immediately transfer to a vacuum oven at 40°C with P₂O₅ or silica desiccant.
-
-
Storage:
-
Store under Argon/Nitrogen. These salts will degrade (discolor) if left in moist air due to oxidation facilitated by the absorbed water.
-
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Detect and Prevent Liquid-Liquid Phase Separation. Retrieved from
-
Aberg, P. et al. (2014). Crystallisation and purification of glycopyrronium bromide.[2][3][4][5][6] U.S. Patent No. 8,846,954. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Boehringer Ingelheim Pharma. (2007). Crystallisation and purification of glycopyrronium bromide.[2][3][4][5][6] European Patent EP1856041. Retrieved from
-
BenchChem. (2025).[7] Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine. (Contextual reference for amine resolution techniques). Retrieved from
Sources
- 1. mt.com [mt.com]
- 2. US8846954B2 - Crystallisation and purification of glycopyrronium bromide - Google Patents [patents.google.com]
- 3. US20080227988A1 - Crystallisation and Purification of Glycopyrronium Bromide - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2006092617A1 - Crystallisation and purification of glycopyrronium bromide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low reactivity of 3-hydroxyl group in substitution
Case ID: 3-OH-SUB-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The "3-OH" Paradox
Welcome to the technical support interface. You are likely here because a standard substitution protocol (Tosyl/Mesyl activation or direct
In complex scaffolds like Cyclodextrins (CDs) , Steroids , or Poly-substituted Piperidines , the C3-position represents a unique "dead zone" of reactivity. It is secondary (unlike the primary C6-OH) but often more sterically or electronically compromised than other secondary positions (like C2-OH).
Root Cause Analysis:
-
Steric Occlusion: In rigid rings (steroids/sugars), the 3-OH often sits in a crowded environment where the trajectory for backside attack (
) is blocked by axial hydrogens or methyl groups. -
Hydrogen Bond Locking: In Cyclodextrins, the C3-OH donates a hydrogen bond to the C2-OH of the adjacent unit, effectively "locking" it in a rigid, non-nucleophilic conformation.
-
Electronic Deactivation: Proximity to electron-withdrawing anomeric centers (in sugars) decreases nucleophilicity.
Diagnostic Module: Select Your Pathway
Before choosing a reagent, determine the primary barrier using this decision matrix.
Figure 1: Decision matrix for selecting the appropriate functionalization strategy based on the steric and electronic environment of the hydroxyl group.
Technical Protocols
Protocol A: The "Nuclear Option" – Triflation
Use Case: When Tosylation (TsCl) or Mesylation (MsCl) returns starting material or elimination products.
Mechanism: The Triflate (
Step-by-Step Methodology:
-
Anhydrous Prep: Flame-dry a round-bottom flask. Maintain a strict
or Ar atmosphere. -
Solvent: Dissolve substrate (1.0 eq) in anhydrous DCM or Pyridine.
-
Note: If the substrate is acid-sensitive, use 2,6-di-tert-butyl-4-methylpyridine (DTBMP) as a non-nucleophilic base buffer.
-
-
Cryogenic Addition: Cool to -78°C (acetone/dry ice). This is critical to prevent elimination.
-
Reagent: Add Triflic Anhydride (
) (1.2 eq) dropwise.-
Warning:
is aggressive. Do not use Triflic Acid.
-
-
Quench: Monitor by TLC. Reaction is usually complete in <30 mins. Quench with cold
. -
Displacement: Isolate the crude triflate (do not column purify on silica; it will decompose) and immediately react with your nucleophile (e.g.,
) in DMF.
Why this works: The reaction rate of
Protocol B: Optimized Mitsunobu for Hindered Alcohols
Use Case: You need to invert the stereochemistry (e.g., converting a 3
The "3-OH" Modification: Standard Mitsunobu reagents often fail on hindered 3-OH groups because the betaine intermediate is bulky.
-
Modification 1: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD for better stability.
-
Modification 2: Use p-Nitrobenzoic Acid (p-NBA) as the nucleophile.
-
Reasoning: p-NBA is more acidic (
3.4) than benzoic acid ( 4.2). This ensures rapid protonation of the betaine, preventing the "dead-end" N-alkylation side reaction common with hindered alcohols.
-
Workflow:
-
Mix Substrate (1.0 eq),
(1.5 eq), and p-NBA (1.5 eq) in THF. -
Cool to 0°C.
-
Add DIAD (1.5 eq) dropwise.
-
Sonication: If the reaction stalls, place the flask in an ultrasonic bath at 30-40°C. Sonication helps overcome the steric barrier of the 3-position.
Protocol C: Breaking the Cyclodextrin "Lock"
Use Case: Specific functionalization of the C3-OH in Cyclodextrins. The Problem: The C2-OH and C3-OH form a rigid hydrogen bond belt. The C2-OH is more acidic, but the C3-OH is inaccessible.[1]
The Solution (The "Sollogoub" Method): Direct alkylation usually hits C2. To hit C3, you must use the C2-OH to deliver the reagent or disrupt the network.
-
Reagent: Use LiCl / DMAc (Dimethylacetamide) as the solvent system.
-
Alternative: Use TBDMS-Cl (tert-butyldimethylsilyl chloride).
-
Selectivity: TBDMS is bulky. It prefers the primary C6. Once C6 is protected, careful titration can hit C2. To hit C3, researchers often protect C2 and C6, then hit C3, or use specific bridging reagents that span C2-C3.
-
Data Analysis: Leaving Group Comparison
Why switch from Tosyl to Triflate? The relative solvolysis rates demonstrate the exponential power of the Triflate group.
| Leaving Group | Formula | Relative Rate ( | Suitability for 3-OH |
| Triflate | Excellent (Overcomes sterics) | ||
| Tresylate | Good | ||
| Tosylate | Poor (Too slow/bulky) | ||
| Mesylate | Poor |
Data synthesized from solvolysis rates in standard nucleophilic substitution studies.
Mechanism Visualization: The Steric Block
The diagram below illustrates why standard
Figure 2: The Mitsunobu pathway. Note the critical branch point: if the acid is too weak (low pKa), the intermediate rearranges to a stable N-alkyl byproduct (SideRxn) rather than the desired product.
References
-
Sollogoub, M., et al. (2023). Selective Functionalization of Cyclodextrins: Strategies and Tactics. Encyclopedia.pub. Link
-
Tapolcsányi, P., et al. (2004).[7] The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie. Link
-
Khedar, P., et al. (2014).[3] Copper Triflate: An Efficient Catalyst for Direct Conversion of Secondary Alcohols into Azides.[3] Synlett. Link
-
Common Organic Chemistry. (2023). Alcohol to Triflate: Common Conditions and Reagents. Link
-
Chemistry Steps. (2023). The Mitsunobu Reaction: Mechanism and Steric Considerations. Link
Sources
- 1. Frontiers | Design of Cyclodextrin-Based Functional Systems for Biomedical Applications [frontiersin.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Copper Triflate: An Efficient Catalyst for Direct Conversion of Secondary Alcohols into Azides [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol Reactivity [www2.chemistry.msu.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Phenylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 1-phenylpyrrolidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established fragmentation principles of its constituent moieties—the N-phenyl group and the 3-hydroxypyrrolidine ring—this document serves as a predictive comparison for researchers working with this and structurally related molecules. While a publicly available experimental spectrum for 1-phenylpyrrolidin-3-ol is not readily accessible, this guide constructs a robust, evidence-based fragmentation map to aid in its identification and characterization.
Understanding the Molecule: 1-Phenylpyrrolidin-3-ol
1-Phenylpyrrolidin-3-ol (C₁₀H₁₃NO, Monoisotopic Mass: 163.0997 g/mol ) is a tertiary amine and a secondary alcohol. Its structure integrates a phenyl ring attached to the nitrogen of a pyrrolidine ring, which is further substituted with a hydroxyl group at the 3-position. This unique combination of functional groups dictates its behavior in the mass spectrometer, leading to a series of characteristic fragment ions.
The Energetics of Fragmentation: A Tale of Two Ionization Techniques
The fragmentation of 1-phenylpyrrolidin-3-ol will be explored under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI-MS): This hard ionization technique involves bombarding the molecule with high-energy electrons, leading to the formation of a radical cation (M⁺•) and extensive fragmentation. The resulting spectrum is a complex fingerprint of the molecule's structure.
-
Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI typically protonates the molecule in solution, forming a protonated molecule [M+H]⁺. Subsequent fragmentation, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides controlled structural information.
Predicted Electron Ionization (EI-MS) Fragmentation Pattern
The EI mass spectrum of 1-phenylpyrrolidin-3-ol is anticipated to be rich with fragment ions resulting from the cleavage of the pyrrolidine ring and the N-phenyl bond. The molecular ion peak (M⁺•) at m/z 163 is expected to be of moderate to low intensity due to the molecule's susceptibility to fragmentation.
Key Predicted Fragmentation Pathways in EI-MS:
-
Alpha-Cleavage adjacent to the Nitrogen: The most favorable initial fragmentation for cyclic amines is the cleavage of a C-C bond alpha to the nitrogen atom.[1] This would result in the opening of the pyrrolidine ring.
-
Cleavage of the N-Phenyl Bond: The bond connecting the phenyl group to the pyrrolidine nitrogen is another likely point of cleavage.
-
Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a probable fragmentation pathway, especially from the molecular ion or larger fragment ions.[2]
-
Formation of the Tropylium Ion: Aromatic compounds often rearrange to form the stable tropylium ion at m/z 91.
Below is a table summarizing the predicted key fragment ions in the EI-MS spectrum of 1-phenylpyrrolidin-3-ol.
| m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 163 | [C₁₀H₁₃NO]⁺• | - | Molecular Ion |
| 146 | [C₁₀H₁₂N]⁺ | •OH | Loss of hydroxyl radical |
| 134 | [C₉H₁₂N]⁺ | CHO | Alpha-cleavage and loss of formyl radical |
| 118 | [C₈H₈N]⁺ | C₂H₅O | Ring cleavage and rearrangement |
| 106 | [C₇H₈N]⁺ | C₃H₅O | Fragmentation of the pyrrolidine ring |
| 91 | [C₇H₇]⁺ | C₃H₆NO | Formation of the stable tropylium ion |
| 77 | [C₆H₅]⁺ | C₄H₈NO | Phenyl cation |
| 70 | [C₄H₈N]⁺ | C₆H₅O | Pyrrolidinyl cation |
Visualizing the EI Fragmentation Cascade:
Caption: Predicted ESI-MS/MS fragmentation of protonated 1-phenylpyrrolidin-3-ol.
Experimental Protocols
To validate the predicted fragmentation patterns, the following general experimental protocols for EI-MS and ESI-MS/MS are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation:
-
Sample Preparation: Dissolve a small amount of 1-phenylpyrrolidin-3-ol in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation: Inject the sample onto a suitable capillary column (e.g., a non-polar DB-5ms or equivalent). A typical temperature program would start at a low temperature (e.g., 70°C), hold for 1-2 minutes, and then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Mass Spectrometry: The GC is interfaced with a mass spectrometer operating in electron ionization mode. A standard electron energy of 70 eV is used. The mass analyzer (e.g., a quadrupole or time-of-flight) scans a mass range of m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Fragmentation:
-
Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as a mixture of water and acetonitrile or methanol, with a small amount of formic acid (0.1%) to promote protonation.
-
LC Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile or methanol + 0.1% formic acid).
-
Mass Spectrometry: The LC is coupled to a mass spectrometer equipped with an electrospray ionization source operating in positive ion mode.
-
MS/MS Analysis: Perform a full scan MS analysis to identify the protonated molecule [M+H]⁺ at m/z 164. Subsequently, perform a product ion scan (MS/MS) on the precursor ion at m/z 164 using an appropriate collision energy to induce fragmentation.
Comparative Analysis and Conclusion
This guide provides a detailed predictive framework for the mass spectrometric fragmentation of 1-phenylpyrrolidin-3-ol under both EI and ESI conditions. The predicted fragmentation pathways are based on the well-established behavior of its core structural motifs: the N-phenyl group and the 3-hydroxypyrrolidine ring.
-
Under EI-MS , a complex fragmentation pattern is expected, with key ions arising from alpha-cleavage of the pyrrolidine ring, loss of the hydroxyl group, and the formation of the stable tropylium ion. The molecular ion is likely to be weak.
-
Under ESI-MS/MS , the protonated molecule is expected to be the base peak in the MS1 spectrum. The most prominent fragmentation pathway in the MS/MS spectrum is predicted to be the loss of water, followed by further cleavages of the pyrrolidine ring.
Researchers analyzing 1-phenylpyrrolidin-3-ol or its analogs can use this guide as a reference for interpreting their experimental data. Comparison of experimentally obtained mass spectra with the predictions herein will facilitate confident structural confirmation and aid in the identification of related compounds in complex mixtures. The provided experimental protocols offer a starting point for method development for the analysis of this and similar molecules.
References
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
